molecular formula C12H14BrN3O B13843173 4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine

4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine

Cat. No.: B13843173
M. Wt: 296.16 g/mol
InChI Key: FWBOEHGPHLKJOO-UHFFFAOYSA-N
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Description

4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine is a heterocyclic compound that features both an indazole and a morpholine ring. The presence of a bromine atom and a methyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of a catalyst such as Cu(OAc)2 in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the morpholine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Fluoro-1-methyl-1H-indazol-3-yl)morpholine
  • 4-(6-Chloro-1-methyl-1H-indazol-3-yl)morpholine
  • 4-(6-Iodo-1-methyl-1H-indazol-3-yl)morpholine

Uniqueness

4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the indazole and morpholine rings also provides a versatile scaffold for further functionalization and optimization .

Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

4-(6-bromo-1-methylindazol-3-yl)morpholine

InChI

InChI=1S/C12H14BrN3O/c1-15-11-8-9(13)2-3-10(11)12(14-15)16-4-6-17-7-5-16/h2-3,8H,4-7H2,1H3

InChI Key

FWBOEHGPHLKJOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)N3CCOCC3

Origin of Product

United States

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